molecular formula C7H4N4 B1489973 6-ethynyl-9H-purine CAS No. 1934421-58-5

6-ethynyl-9H-purine

Cat. No. B1489973
M. Wt: 144.13 g/mol
InChI Key: ZWKPDVVCMNKMHO-UHFFFAOYSA-N
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Description

“6-ethynyl-9H-purine” is a chemical compound with the molecular weight of 158.16 .


Synthesis Analysis

A series of 2,6,9-trisubstituted purine derivatives have been synthesized as nonclassical antifolates . The synthesis involves a three-step procedure using microwave irradiation . The compounds were evaluated in vitro to determine their potential effect on cell toxicity .


Molecular Structure Analysis

The InChI code for 6-ethynyl-9H-purine is 1S/C8H6N4/c1-3-6-7-8 (10-4-9-6)12 (2)5-11-7/h1,4-5H,2H3 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

The 2,6,9-trisubstituted purine derivatives have been tested for their anti-proliferative activities against various cell lines . The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the target compounds were determined .

Scientific Research Applications

Antimycobacterial Activity

6-Ethynyl-9H-purine derivatives have been investigated for their antimycobacterial properties. Specifically, compounds like 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines have shown activity against Mycobacterium tuberculosis, making them potential candidates for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Tautomerism Studies

The behavior and tautomerism of ethyl 2‐(2‐benzothiazolyl)‐2‐(6‐purinyl)acetate and related compounds, including those derived from 6-ethynyl-9H-purine, have been investigated. These studies contribute to the understanding of chemical properties and reactions involving purine derivatives (Klemm, Johnstone, & Tran, 2009).

Cyclization and Rearrangement Products

Research has explored the cyclization reactions on 6-ethynylpurines, leading to the synthesis of various compounds like 6-(2-benzofuryl)purines and 6-[isobenzofuran-1(3H)-ylidenemethyl]purines. These studies are significant for developing new chemical synthesis methods (Berg, Bakken, Gundersen, & Petersen, 2006).

Synthesis of Glycoside Analogs

The synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine has been explored. Although these compounds did not show significant activity against L1210 leukemia cells, the research contributes to the broader understanding of purine derivatives in medicinal chemistry (Temple, Kussner, & Montgomery, 1975).

Anticonvulsant Activity

Some 9-alkyl-6-substituted-purines, which include 6-ethynyl-9H-purine derivatives, have been synthesized and tested for their anticonvulsant activity. This research presents a new class of potent anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).

Microwave-Assisted Synthesis

Research has been conducted on microwave-assisted synthesis of 9-arylpurines, which includes derivatives of 6-ethynyl-9H-purine. This approach is significant for the development of biologically active compounds and contributes to the field of chemical biology (Aguado, Camarasa, & Pérez-Pérez, 2009).

Antiinflammatory Activity

A series of substituted analogues based on 6-ethynyl-9H-purine have shown antiinflammatory activity in models of chronic inflammation. These compounds add to the understanding of potential therapeutic agents in treating inflammatory diseases (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Covalent Analogues of DNA Base-Pairs

The synthesis of trisubstituted benzenes bearing purine and/or pyrimidine rings, involving 6-ethynylpurines, has been studied. These compounds serve as analogues of Hoogsteen base-triplets and contribute to the understanding of DNA structure and function (Hocek, Stará, Starý, & Dvořáková, 2002).

Future Directions

The synthesized 2,6,9-trisubstituted purine derivatives have shown promising results in their potential role as antitumor agents . Further investigation and research are needed to fully understand their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

6-ethynyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKPDVVCMNKMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethynyl-9H-purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BHU Nagy - researchgate.net
(57) ABSTRACT The present invention relates to alkynylpurine compounds represented by the following formula (I-1) and the formula (I-2): wherein each symbol is as defined in the …
Number of citations: 0 www.researchgate.net

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